8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline
Description
8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline (C₉H₉ClFN) is a halogenated tetrahydroquinoline (THQ) derivative featuring chloro and fluoro substituents at positions 8 and 5, respectively. The THQ scaffold is a privileged structure in medicinal chemistry due to its versatility in drug design, particularly in central nervous system (CNS) targeting and analgesic applications .
Properties
IUPAC Name |
8-chloro-5-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMLOSUPUXZPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by cyclization and further functionalization steps . Industrial production methods often employ similar strategies but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated tetrahydroquinolines .
Scientific Research Applications
8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of 8-Chloro-5-fluoro-THQ with structurally related compounds:
Key Observations :
- Halogen Substituents : Chloro and fluoro groups (as in the target compound) balance electronegativity and steric effects, whereas bromo substituents (e.g., 5-Bromo-8-fluoro-THQ) increase molecular weight and steric hindrance .
- Salt Forms : Hydrochloride salts (e.g., 5-Fluoro-THQ-8-carboxylic acid hydrochloride) enhance stability and solubility for pharmaceutical formulations .
Structural Isomerism: Tetrahydroquinoline vs. Tetrahydroisoquinoline
Isoquinoline derivatives (e.g., 5-(Trifluoromethyl)-tetrahydroisoquinoline hydrochloride) differ in ring structure, leading to distinct electronic profiles and biological interactions compared to THQs. For instance, isoquinolines often exhibit stronger basicity due to nitrogen positioning .
Biological Activity
8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family. Its unique structure, characterized by the presence of chlorine and fluorine atoms, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in medicine.
- IUPAC Name: this compound
- Molecular Weight: 185.62 g/mol
- Chemical Structure: The compound features a tetrahydroquinoline core with specific substitutions that influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and has shown effectiveness comparable to established antibiotics. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- In Vitro Studies: In cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 4.8 |
These results highlight its potential as a therapeutic agent in oncology .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit phosphodiesterase enzymes (PDEs), which play a crucial role in cellular signaling pathways related to cancer and other diseases.
- Receptor Modulation: It could modulate receptors involved in apoptosis and cell growth regulation.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy: A study conducted on mice infected with Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in bacterial load compared to controls.
- Cancer Treatment Model: In a xenograft model using human breast cancer cells, administration of the compound led to a marked decrease in tumor size after four weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
